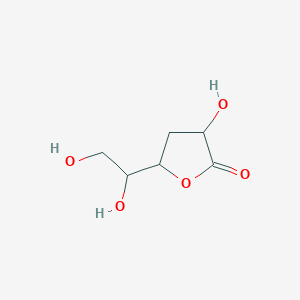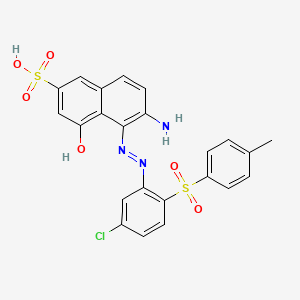![molecular formula C11H12O2 B13776574 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene CAS No. 738595-37-4](/img/structure/B13776574.png)
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,12-Dioxapentacyclo[63113,602,709,11]tridec-4-ene is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
The synthesis of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene typically involves multi-step organic reactions. One common method includes the use of epoxidation reactions, where a precursor compound undergoes a reaction with an oxidizing agent to form the desired epoxide structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to facilitate the complex formation of the pentacyclic structure.
Análisis De Reacciones Químicas
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include Lewis acids, which can catalyze diastereoselective reactions to form specific stereoisomers. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity with various biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene include other pentacyclic structures such as dieldrin and endrin. These compounds share structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ring strain and potential for diverse chemical reactions, making it a valuable compound for various scientific investigations.
Propiedades
Número CAS |
738595-37-4 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
10,12-dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C11H12O2/c1-2-5-3-4(1)6-7(5)9-11-10(13-11)8(6)12-9/h1-2,4-11H,3H2 |
Clave InChI |
VOIGAQQIUVJUDR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C4C5C(C3O4)O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















